molecular formula C14H14O3S2 B13361225 Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- CAS No. 788-86-3

Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-

Cat. No.: B13361225
CAS No.: 788-86-3
M. Wt: 294.4 g/mol
InChI Key: KHHPAIREKJJDHN-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-: is an organic compound with the molecular formula C14H14O3S2 It is a derivative of benzene, characterized by the presence of a methyl group and a sulfinyl-sulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene and 4-methylphenyl sulfoxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the sulfinylation and sulfonylation processes.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfonyl group.

    Reduction: Reduction reactions can convert the sulfonyl group back to a sulfinyl group or even to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can yield a sulfide.

Scientific Research Applications

Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of sulfinyl and sulfonyl group chemistry.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-(phenylmethyl)-: This compound has a similar structure but lacks the sulfinyl and sulfonyl groups.

    1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: This compound contains a phenylethynyl group instead of a methyl group.

    1-METHYL-4- (4- { [4- (4-METHYLPHENOXY)PHENYL]SULFONYL}PHENOXY)BENZENE: This compound has a more complex structure with additional phenoxy groups.

Uniqueness

Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- is unique due to the presence of both sulfinyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest.

Properties

CAS No.

788-86-3

Molecular Formula

C14H14O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfonylsulfinylbenzene

InChI

InChI=1S/C14H14O3S2/c1-11-3-7-13(8-4-11)18(15)19(16,17)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

KHHPAIREKJJDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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